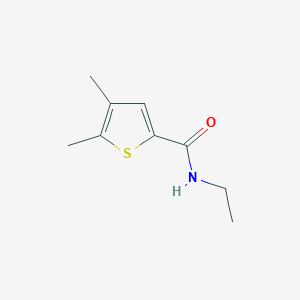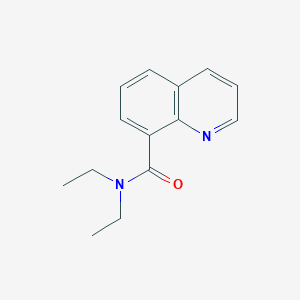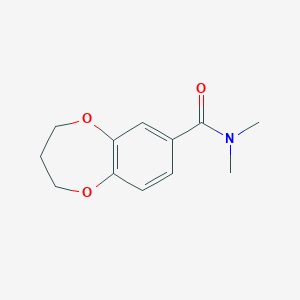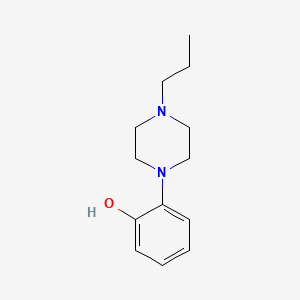
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone, also known as MDBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of synthetic stimulants that mimic the effects of amphetamines and cocaine. MDBP has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and cognitive function.
Biochemical and Physiological Effects
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone increases the levels of dopamine, norepinephrine, and serotonin in the brain. This can lead to improved mood, increased energy, and enhanced cognitive function. (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has also been shown to increase heart rate and blood pressure, which can have negative effects in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. However, (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is a controlled substance in many countries and requires special permits for use in research. Additionally, the effects of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone on different animal models and human subjects can vary, which can make it difficult to draw conclusions from experiments.
Orientations Futures
There are several future directions for research on (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone. One area of interest is the development of new antidepressants based on the structure of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone. Another area of interest is the study of the long-term effects of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone on the brain and body. Additionally, more research is needed to determine the optimal dosage and administration of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone for therapeutic use.
Méthodes De Synthèse
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3-methyl-2,3-dihydrobenzofuran with piperidine and subsequent oxidation and reduction steps. The synthesis of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is challenging due to the instability of the intermediate compounds.
Applications De Recherche Scientifique
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Studies have shown that (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of traditional antidepressants.
Propriétés
IUPAC Name |
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-12-7-3-4-8-13(12)18-14(11)15(17)16-9-5-2-6-10-16/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPJKQLPXWGEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)